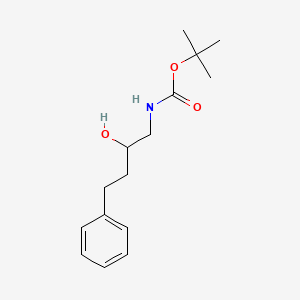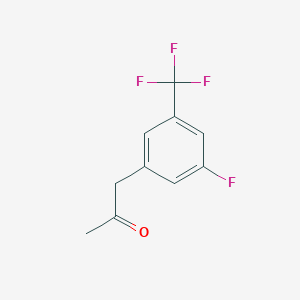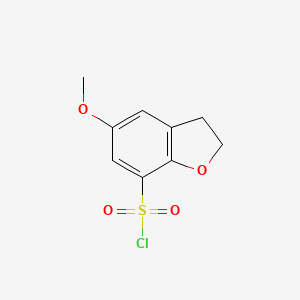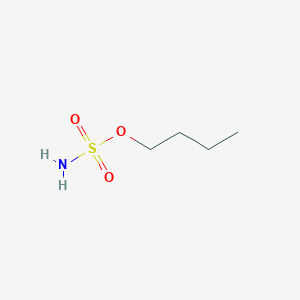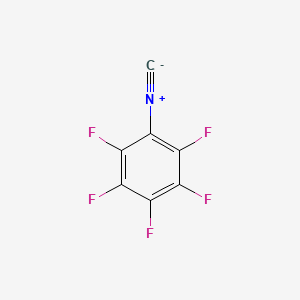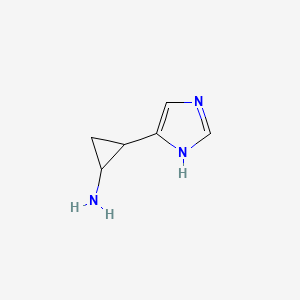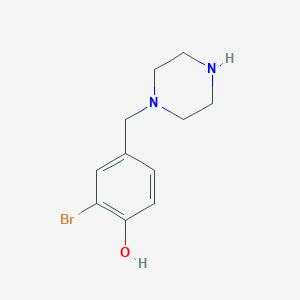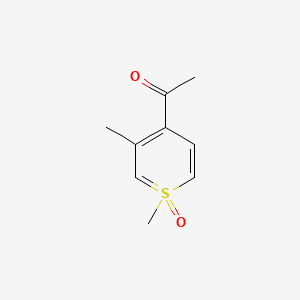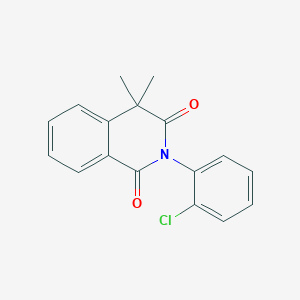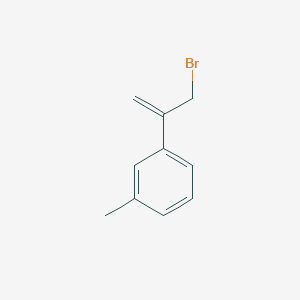
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene.
Oxidation: Formation of 1-(3-Carboxyprop-1-en-2-yl)-3-methylbenzene.
Reduction: Formation of 1-(3-Bromopropyl)-3-methylbenzene.
Applications De Recherche Scientifique
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions. The propenyl group can participate in addition reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromoprop-1-en-2-yl)benzene: Similar structure but lacks the methyl group.
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromoprop-1-en-2-yl)-2-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromoprop-1-en-2-yl)-3-methylbenzene is unique due to the specific positioning of the bromopropenyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
Clé InChI |
OUMYWZIAXOSWSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


